7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one
Overview
Description
7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one is a heterocyclic compound with the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds such as 2h-1,4-benzothiazin-3 (4h)-one derivatives have been tested for calcium antagonistic and calmodulin antagonistic activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with benzodiazepine receptors .
Result of Action
Similar compounds have shown anticonvulsant activity and antibacterial activity comparable to that of streptomycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux . This reaction yields 3,4-dihydro-2H-1,4-benzothiazin-3-one, which can then be further modified to introduce the amino group at the 7-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
N-alkylation: Introduction of alkyl groups at the nitrogen atom.
Electrophilic substitution: Replacement of hydrogen atoms with electrophiles.
Nitration: Introduction of nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for N-alkylation, electrophiles such as halogens for substitution reactions, and nitric acid for nitration. Reaction conditions typically involve the use of solvents like DMF, chloroform, and acetonitrile, along with catalysts such as sodium methylate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation yields N-alkyl derivatives, while nitration produces nitro-substituted benzothiazines .
Scientific Research Applications
7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of herbicides and fungicides.
Comparison with Similar Compounds
Similar Compounds
1,4-benzothiazine: A parent compound with similar structural features.
1,4-benzoxazine: A related heterocycle with an oxygen atom in place of sulfur.
1,4-benzodiazepine: A structurally similar compound with a nitrogen atom in the ring.
Uniqueness
7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research domains .
Properties
IUPAC Name |
7-amino-4H-1,4-benzothiazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVCFRAIWIZNNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285681 | |
Record name | 7-Amino-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21762-79-8 | |
Record name | 7-Amino-2H-1,4-benzothiazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21762-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-2H-benzo[b][1,4]thiazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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